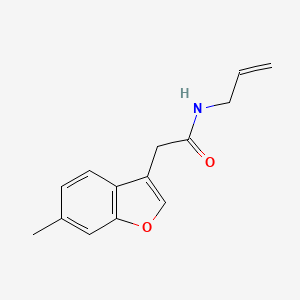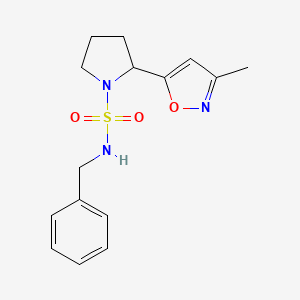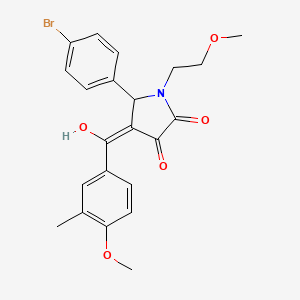
N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide, also known as AM1241, is a synthetic cannabinoid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2003 by researchers at the University of Connecticut and has since been the subject of numerous studies investigating its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide involves the activation of CB2 receptors, which are coupled to G proteins and modulate intracellular signaling pathways. Activation of CB2 receptors by this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, as well as to reduce the activation of immune cells. This results in a decrease in pain and inflammation, without the psychoactive effects associated with the activation of CB1 receptors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory mediators, the reduction of pain and inflammation, and the modulation of immune cell function. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as to enhance the efficacy of chemotherapy in cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide as a research tool is its selectivity for CB2 receptors, which allows for the investigation of the specific role of these receptors in various physiological processes. However, one limitation of this compound is its relatively low potency, which may require the use of higher concentrations in experiments. Additionally, the complex synthesis of this compound may limit its availability and increase the cost of its use in research.
Direcciones Futuras
There are several future directions for research on N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide, including the investigation of its potential therapeutic applications in various disease models, the development of more potent analogs with improved pharmacological properties, and the elucidation of the molecular mechanisms underlying its effects. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic potential.
Métodos De Síntesis
The synthesis of N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide involves several steps, starting with the reaction of 6-methyl-1-benzofuran-3-carboxylic acid with allyl bromide to produce the allyl ester. This intermediate is then reacted with 2-aminoacetophenone to form the amide derivative, which is subsequently deprotected to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to selectively activate cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of pain and inflammation. This compound has been demonstrated to have analgesic and anti-inflammatory effects in animal models of acute and chronic pain, as well as in models of inflammatory bowel disease and multiple sclerosis.
Propiedades
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-6-15-14(16)8-11-9-17-13-7-10(2)4-5-12(11)13/h3-5,7,9H,1,6,8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHBABFCDSULOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-isopropylbenzohydrazide](/img/structure/B5352512.png)
![4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide](/img/structure/B5352518.png)
![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5352526.png)


![2-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5352547.png)
![2-{4-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5352561.png)
![N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5352571.png)
![N,N-dimethyl-2-[2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B5352581.png)

![1-methyl-1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)spiro[indole-3,4'-piperidin]-2(1H)-one dihydrochloride](/img/structure/B5352595.png)
